molecular formula C7H9Cl2N B1357104 3-(Chloromethyl)-2-methylpyridine hydrochloride CAS No. 58539-77-8

3-(Chloromethyl)-2-methylpyridine hydrochloride

Cat. No. B1357104
CAS RN: 58539-77-8
M. Wt: 178.06 g/mol
InChI Key: IVKFTPSEDAPSSI-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-methylpyridine hydrochloride is an important chemical compound used in scientific research for various purposes . It is a white crystalline solid with a molecular formula of C6H6Cl2N.HCl . This compound is widely used in the pharmaceutical industry for the synthesis of various drugs .


Synthesis Analysis

The synthesis of 3-(Chloromethyl)-2-methylpyridine hydrochloride involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid and methanol react to produce methyl pyridine-3-carboxylate under acidic conditions . The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol . Finally, the 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3-(Chloromethyl)-2-methylpyridine hydrochloride .


Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)-2-methylpyridine hydrochloride is represented by the formula C6H6ClN·HCl . The molecular weight of this compound is 164.03 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-(Chloromethyl)-2-methylpyridine hydrochloride include oxidation, reduction, and chlorination . The reaction conditions are carefully controlled to ensure the successful synthesis of the target product .


Physical And Chemical Properties Analysis

3-(Chloromethyl)-2-methylpyridine hydrochloride is a yellow powder or yellow-tan solid with an irritating odor . It is hygroscopic and water-soluble . The compound is combustible, and its thermal decomposition can lead to the release of irritating gases and vapors .

Scientific Research Applications

“3-(Chloromethyl)-2-methylpyridine hydrochloride” is a chemical compound that belongs to the field of organic chemistry . It’s also known as "3-Picolyl Chloride Hydrochloride" .

The synthetic method of this compound involves several steps :

  • The 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3- (chloromethyl)pyridine hydrochloride .

This compound is a white to almost white powder or crystal . It’s soluble in water and has a melting point of 144 °C . It’s important to handle this compound with care as it’s harmful if swallowed, causes severe skin burns and eye damage, and may be corrosive to metals .

The synthetic method of this compound involves several steps :

  • The 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3- (chloromethyl)pyridine hydrochloride .

This compound is a white to almost white powder or crystal . It’s soluble in water and has a melting point of 144 °C . It’s important to handle this compound with care as it’s harmful if swallowed, causes severe skin burns and eye damage, and may be corrosive to metals .

The synthetic method of this compound involves several steps :

  • The 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3- (chloromethyl)pyridine hydrochloride .

This compound is a white to almost white powder or crystal . It’s soluble in water and has a melting point of 144 °C . It’s important to handle this compound with care as it’s harmful if swallowed, causes severe skin burns and eye damage, and may be corrosive to metals .

Safety And Hazards

This compound is harmful if swallowed, inhaled, or absorbed through the skin . It is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .

properties

IUPAC Name

3-(chloromethyl)-2-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-6-7(5-8)3-2-4-9-6;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKFTPSEDAPSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482089
Record name 3-(CHLOROMETHYL)-2-METHYLPYRIDINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-2-methylpyridine hydrochloride

CAS RN

58539-77-8
Record name 3-(CHLOROMETHYL)-2-METHYLPYRIDINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-2-methylpyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RA Lippa, DJ Battersby, JA Murphy… - The Journal of Organic …, 2021 - ACS Publications
Substituted arylethylamines represent a key structural motif in natural, pharmaceutical, and agrochemical compounds. Access to such scaffolds has been the subject of long-standing …
Number of citations: 4 pubs.acs.org
R Pracitto, KC Wilcox, M Lindemann, J Tong… - ACS …, 2021 - ACS Publications
A series of synaptic vesicle protein 2A (SV2A) ligands were synthesized to explore the structure–activity relationship and to help further investigate a hydrogen bonding pharmacophore …
Number of citations: 2 pubs.acs.org
R Bosma, Z Wang, AJ Kooistra, N Bushby… - Journal of Medicinal …, 2019 - ACS Publications
Drug–target binding kinetics are an important predictor of in vivo drug efficacy, yet the relationship between ligand structures and their binding kinetics is often poorly understood. We …
Number of citations: 14 pubs.acs.org
RP Robinson, L Buckbinder, AI Haugeto… - Journal of medicinal …, 2009 - ACS Publications
… 24 was prepared from 18 and 3-chloromethyl-2-methylpyridine hydrochloride under the same conditions used in the synthesis of 23. H NMR (CDCl 3 ): δ 8.50 (d, J = 5.2 Hz, 1 H), 7.81 (d…
Number of citations: 40 pubs.acs.org
SB Bedford - 1993 - core.ac.uk
… First, an intermolecular approach was tried where a 3-chloromethyl2-methylpyridine hydrochloride was converted into the trimethysilylpyridine ammonium bromide, the quinodimethane …
Number of citations: 5 core.ac.uk

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